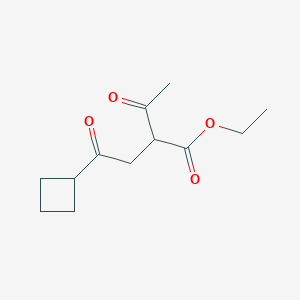

Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate

Beschreibung

Significance of β-Keto Ester Architectures in Synthetic Chemistry

The β-keto ester is a prominent functional group in organic chemistry, valued for its versatile reactivity. This structural motif consists of a ketone positioned at the beta-carbon relative to an ester group. This arrangement confers unique chemical properties that make β-keto esters powerful intermediates in synthesis.

The presence of two carbonyl groups increases the acidity of the α-carbon protons (the carbon between the two carbonyls). This allows for the easy formation of a resonance-stabilized enolate ion, which is a potent nucleophile. This enolate can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations. Consequently, β-keto esters serve as fundamental building blocks for synthesizing more complex molecules. Their ability to act as both nucleophiles (at the α-carbon) and electrophiles (at the carbonyl carbons) under different conditions makes them invaluable tools for synthetic chemists.

Importance of Cyclobutyl Moieties in Molecular Design

The cyclobutyl group, a four-membered cycloalkane ring, is an increasingly important structural unit in medicinal chemistry and molecular design. georganics.sk Its inclusion in a molecule can significantly influence the compound's physical and biological properties. The cyclobutane (B1203170) ring is a three-dimensional, puckered structure, which contrasts with the flat nature of aromatic rings. georganics.sk

Incorporating a cyclobutyl moiety can improve a drug candidate's metabolic stability, enhance its binding affinity to target enzymes by filling hydrophobic pockets, and provide conformational rigidity to the molecular backbone. georganics.skresearchgate.net This conformational constraint can lock a molecule into a bioactive shape, improving its potency and selectivity. doubtnut.com The 3D nature of the cyclobutyl scaffold is particularly attractive in fragment-based drug discovery for creating molecules with greater spatial complexity. bicbiotech.com

Overview of Multifunctional Keto-Esters as Synthetic Intermediates

Multifunctional molecules, such as keto-esters, are compounds that possess multiple reactive sites, enabling a diverse range of chemical transformations. Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate is a prime example, containing two ketone groups and an ester group. These functional groups can be manipulated selectively, allowing for stepwise or one-pot reactions to build intricate molecular architectures.

Keto-esters are key intermediates in the synthesis of natural products and pharmaceuticals. The vicinal (adjacent) arrangement of carbonyl groups can stabilize reactive conformations and allow for controlled reactions like aldol additions, Mannich reactions, and various cyclizations. The presence of multiple electrophilic carbonyl centers and nucleophilic alpha-carbons within a single molecule provides chemists with a versatile platform for constructing complex and biologically relevant compounds.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H18O4 |

|---|---|

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate |

InChI |

InChI=1S/C12H18O4/c1-3-16-12(15)10(8(2)13)7-11(14)9-5-4-6-9/h9-10H,3-7H2,1-2H3 |

InChI-Schlüssel |

IDENNSFYHQTEQC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CC(=O)C1CCC1)C(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 2 Acetyl 4 Cyclobutyl 4 Oxobutanoate and Its Analogs

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate, two primary disconnections are evident, targeting the key functional groups: the β-keto ester and the bond connecting the cyclobutyl group to the main chain.

A primary disconnection (Cα-Cβ bond cleavage) within the β-keto ester functionality suggests a Claisen-type condensation reaction. This would involve the reaction of a cyclobutyl-containing ester enolate with an acetylating agent. A second key disconnection can be made at the C-C bond between the cyclobutyl ketone and the adjacent methylene (B1212753) group. This suggests a synthesis involving the acylation of a suitable enolate with a cyclobutyl ketone derivative.

These disconnections lead to two potential synthetic pathways, which can be explored through convergent approaches, where different fragments of the molecule are synthesized separately and then combined.

Convergent Synthesis Approaches

Convergent synthesis offers an efficient route to the target molecule by assembling pre-synthesized fragments in the later stages of the synthesis.

The formation of β-keto esters is a cornerstone of organic synthesis, with the Claisen condensation being a classic example. organic-chemistry.orgallresearchjournal.com In the context of this compound, a mixed Claisen condensation between ethyl acetate (B1210297) and a suitable cyclobutyl-containing ester, such as ethyl 3-cyclobutyl-3-oxopropanoate, could be envisioned. Alternatively, the acetoacetylation of an alcohol with diketene (B1670635) or other acetoacetylating agents provides a direct route to β-keto esters. allresearchjournal.com The use of milder conditions, for instance involving sodium acetate in refluxing tetrahydrofuran, can lead to high yields and avoid side products. allresearchjournal.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Ethyl Acetoacetate (B1235776) | 4-Methylbenzaldehyde | Piperidine, Trifluoroacetic acid, Benzene (reflux) | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | researchgate.net |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Secondary or Tertiary Alcohols | Sodium Acetate, THF (reflux) | β-Keto Esters | allresearchjournal.com |

| Alcohols | Methyl or Ethyl β-keto esters | Lipase (CALB), Reduced pressure | β-Keto Esters | google.com |

An alternative strategy involves the use of a cyclobutyl ketone precursor. nih.govnih.gov Friedel-Crafts acylation is a well-established method for the synthesis of aryl ketones and can be adapted for the formation of other ketone structures. organic-chemistry.org Intramolecular acylation reactions are also a powerful tool for the formation of cyclic ketones. organicreactions.orglibretexts.org For the synthesis of the target molecule, a cyclobutyl acyl halide or a related activated carboxylic acid derivative could be reacted with the enolate of ethyl acetoacetate. This approach would directly install the cyclobutyl ketone moiety. The synthesis of functionalized cyclobutyl ketones can be achieved through various methods, including C-H functionalization strategies. nih.govnih.gov

| Reactant Type 1 | Reactant Type 2 | Catalyst/Conditions | Product Type | Reference |

| Carboxylic Acids/Anhydrides/Acyl Chlorides | Arenes | Aluminum dodecatungstophosphate | Aryl Ketones | organic-chemistry.org |

| γ-Phenylbutyric acid | - | Direct cyclodehydration or cyclodehydrohalogenation | Tetralone-1 | organicreactions.org |

| Aryl-substituted aliphatic acid | - | Intramolecular Friedel-Crafts reaction | Cyclic Ketones | organicreactions.org |

The chemistry of enolates is fundamental to the construction of the butanoate chain. masterorganicchemistry.comyoutube.comorganicchemistrydata.org Enolates, generated by the deprotonation of a carbonyl compound at the α-carbon, are potent nucleophiles. masterorganicchemistry.comlibretexts.org In the synthesis of this compound, the enolate of ethyl acetoacetate can be alkylated with a suitable electrophile containing the cyclobutyl group, such as a cyclobutylacetyl halide. The reactivity and regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. libretexts.org The aldol (B89426) reaction, a reaction between an enolate and a carbonyl compound, is another powerful tool for C-C bond formation and could be employed in the synthesis of precursors to the target molecule. libretexts.org

| Enolate Source | Electrophile | Reaction Type | Product Type | Reference |

| Aldehyde/Ketone | Aldehyde/Ketone | Aldol Reaction | β-Hydroxycarbonyl | libretexts.org |

| Ketone | Alkyl Halide | SN2 Reaction | α-Alkylated Ketone | libretexts.org |

| Ethyl Acetoacetate | - | Claisen Condensation | β-Keto Ester | organic-chemistry.org |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical industry. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the ester group. For instance, a chiral alcohol could be used to form the ester, and subsequent reactions at the α-carbon would be influenced by the steric and electronic properties of the chiral auxiliary. Evans oxazolidinones are a well-known class of chiral auxiliaries used to direct aldol and alkylation reactions. wikipedia.org Similarly, chiral auxiliaries such as cis-1-arylsulfonamido-2-indanols have been shown to be effective in the stereoselective reduction of α-keto esters. nih.gov The use of chiral enamines, derived from chiral diamines, has also been successful in the synthesis of enantioenriched α-substituted β-keto esters. mdpi.com

| Chiral Auxiliary Type | Reaction Type | Outcome | Reference |

| cis-1-Arylsulfonamido-2-indanols | Reduction of α-keto esters | High diastereoselectivity | nih.gov |

| (1S,2S)-trans-1,2-Diaminocyclohexane | Reaction of derived enamine with N-trifluoromethylthio saccharin | Enantioenriched α-SCF3-tetrasubstituted β-keto esters | mdpi.com |

| Evans Oxazolidinones | Aldol Reactions | Diastereoselective formation of two contiguous stereocenters | wikipedia.org |

Asymmetric Catalysis in C-C Bond Formation

The construction of the chiral centers within this compound is a key challenge in its synthesis. Asymmetric catalysis offers a powerful tool for establishing stereochemistry during carbon-carbon bond formation. While specific catalytic systems for this exact molecule are not extensively documented, principles from related syntheses of chiral cyclobutanes and 1,3-dicarbonyl compounds can be applied.

One potential strategy involves the enantioselective construction of the cyclobutane (B1203170) ring. chemistryviews.org Visible-light-induced asymmetric [2+2] cycloadditions of alkenes have emerged as a powerful method for synthesizing chiral cyclobutanes. chemistryviews.org This approach could be adapted to form the cyclobutyl moiety with high enantioselectivity. Another strategy could involve the asymmetric Michael addition to a cyclobutene (B1205218) precursor, which has been shown to produce thio-substituted cyclobutanes with high enantioselectivity using a chiral squaramide catalyst. rsc.org

For the elaboration of the dicarbonyl side chain, asymmetric alkylation or acylation reactions are pertinent. The vinylogous Michael addition of β,γ-unsaturated amides to nitroolefins, catalyzed by a squaramide catalyst, has been used to generate cyclobutane derivatives with excellent enantioselectivities. researchgate.net This methodology could potentially be adapted to introduce the acetyl and ester functionalities with stereocontrol.

Table 1: Selected Asymmetric Catalytic Methods for C-C Bond Formation Relevant to Substituted Cyclobutanes

| Catalytic System | Reaction Type | Key Features | Potential Application |

| Chiral Squaramide Catalyst | Vinylogous Michael Addition | High enantioselectivity for cyclobutane derivatives. researchgate.net | Asymmetric introduction of the side chain. |

| Chiral Phosphoramidite-based Ligand with Iridium | [2+2] Photocycloaddition | Directing-group-free enantioselective synthesis of cyclobutanes. chemistryviews.org | Enantioselective formation of the cyclobutane ring. |

| Chinchona-based Squaramide Catalyst | Sulfa-Michael Addition | High yield and enantioselectivity for thio-substituted cyclobutanes. rsc.org | Stereocontrolled functionalization of a cyclobutene precursor. |

Biocatalytic Transformations for Chiral Induction

Biocatalysis provides a green and highly selective alternative to traditional chemical methods for introducing chirality. Specifically, the reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation. This approach is highly relevant to the synthesis of chiral analogs of this compound, where one of the ketone functionalities could be selectively reduced.

Enzyme-catalyzed enantioselective reductions of β-keto esters are widely used to produce chiral building blocks for pharmaceuticals. georgiasouthern.edugeorgiasouthern.edu Ketoreductases (KREDs) are a class of enzymes that have demonstrated excellent enantioselectivity (>99% ee) in the reduction of various keto compounds. georgiasouthern.edu These enzymes, often employed as whole-cell biocatalysts, can be engineered to exhibit desired substrate specificities and stereoselectivities. georgiasouthern.edu For instance, various yeasts and bacteria have been screened for their ability to reduce β-keto esters to the corresponding chiral alcohols with high optical purity. psu.edu

In the context of this compound, a chemo- and enantioselective biocatalytic reduction of either the acetyl or the cyclobutyl ketone could provide access to chiral hydroxy-ketoester intermediates. The choice of biocatalyst would be critical in determining which ketone is reduced and the stereochemical outcome of the reaction.

Table 2: Examples of Biocatalytic Reductions of Keto Esters

| Biocatalyst | Substrate Type | Product | Key Advantages |

| Ketoreductases (KREDs) | β-keto esters | Chiral hydroxy esters | High enantioselectivity, mild reaction conditions. georgiasouthern.edu |

| Candida parapsilosis | Keto acids/esters | Chiral hydroxy acids/esters | High conversion and selectivity. psu.edu |

| Engineered Yeast Reductases | β-keto nitriles | Chiral hydroxy nitriles | Overcomes limitations of wild-type enzymes. georgiasouthern.edu |

Flow Chemistry and Continuous Processing in the Synthesis of this compound

Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. The synthesis of β-keto esters, a key structural motif in the target molecule, has been successfully adapted to continuous flow processes. acs.orgthieme-connect.comthieme-connect.com

One common approach involves the reaction of aldehydes with ethyl diazoacetate, catalyzed by a Lewis acid, to form β-keto esters. acs.orgthieme-connect.com This reaction can be exothermic and involve the release of nitrogen gas, making it well-suited for the enhanced heat and mass transfer capabilities of a flow reactor. By optimizing parameters such as temperature, flow rate, and catalyst loading, high yields and purities of the desired β-keto esters can be achieved. thieme-connect.com The output from the flow reactor can then be directly used in subsequent reactions, creating a continuous multi-step synthesis. acs.org

The application of flow chemistry to the synthesis of this compound could involve the continuous formation of a key β-keto ester intermediate, followed by subsequent in-line functionalization to introduce the cyclobutyl and acetyl groups. This approach would not only improve the safety and efficiency of the synthesis but also facilitate scale-up for potential industrial production.

Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Acetyl 4 Cyclobutyl 4 Oxobutanoate

Reactivity at the 2-Acetyl Moiety

The acetyl group, being a ketone, and its position relative to the ester group, govern a significant portion of the molecule's reactivity. The carbon atom situated between the two carbonyl groups is particularly acidic, leading to the ready formation of an enolate, which is a key intermediate in many of its reactions.

Aldol (B89426) Condensation Reactions

The presence of α-hydrogens on the carbon between the two carbonyl groups allows ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate to undergo aldol condensation reactions. In the presence of a base, the compound can be deprotonated to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule, such as an aldehyde or another ketone, in an aldol addition reaction. youtube.com Subsequent heating can lead to dehydration, resulting in an α,β-unsaturated carbonyl compound, which is the final product of the aldol condensation. youtube.com

The general mechanism involves the formation of a β-hydroxy ketone intermediate, which then eliminates a molecule of water. The reaction can be catalyzed by either acid or base.

| Reactant 1 | Reactant 2 | Base/Acid Catalyst | Product |

| This compound | Benzaldehyde | Sodium Ethoxide | Ethyl 2-(3-phenyl-2-propenoyl)-4-cyclobutyl-4-oxobutanoate |

| This compound | Acetone | Aqueous NaOH | Ethyl 2-acetyl-4-cyclobutyl-5-methyl-4-oxohex-2-enoate |

| This compound | Formaldehyde | Piperidine/Acetic Acid | Ethyl 2-acetyl-4-cyclobutyl-4-oxopent-2-enoate |

Keto-Enol Tautomerism and Equilibrium Dynamics

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers in solution. The keto form contains the two carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond. libretexts.org The equilibrium between these two forms is dynamic and can be influenced by factors such as the solvent, temperature, and pH. libretexts.org

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, creating a six-membered ring-like structure. This conjugation also contributes to the stability of the enol tautomer. libretexts.org

The equilibrium dynamics can be studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

| Solvent | Keto Form (%) | Enol Form (%) |

| Hexane | 10 | 90 |

| Chloroform | 25 | 75 |

| Ethanol (B145695) | 60 | 40 |

| Water | 85 | 15 |

Reduction Chemistry of the Ketone Functionality

The ketone group of the 2-acetyl moiety can be selectively reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. The choice of reducing agent can influence the stereochemical outcome of the reaction, especially in cases where a chiral center is created. Asymmetric reduction of β-keto esters is a well-established method for producing enantiomerically enriched β-hydroxy esters, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For asymmetric reductions, chiral catalysts or enzymes are often employed. researchgate.net

| Reducing Agent | Product | Stereoselectivity (diastereomeric excess) |

| Sodium Borohydride | Ethyl 2-(1-hydroxyethyl)-4-cyclobutyl-4-oxobutanoate | Low |

| (R)-BINAL-H | (R)-Ethyl 2-(1-hydroxyethyl)-4-cyclobutyl-4-oxobutanoate | High ( >95% de) |

| Baker's Yeast (Saccharomyces cerevisiae) | (S)-Ethyl 2-(1-hydroxyethyl)-4-cyclobutyl-4-oxobutanoate | High ( >98% ee) |

Transformations of the Ester Group

The ethyl ester functionality of the molecule can undergo several common transformations, providing pathways to a variety of derivatives.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group.

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol that is formed.

| Reaction | Reagents | Product |

| Hydrolysis (Acidic) | HCl, H₂O, heat | 2-Acetyl-4-cyclobutyl-4-oxobutanoic acid |

| Hydrolysis (Basic) | NaOH, H₂O, then H₃O⁺ | 2-Acetyl-4-cyclobutyl-4-oxobutanoic acid |

| Transesterification | Methanol, H₂SO₄ | Mthis compound |

| Transesterification | Benzyl alcohol, NaOBn | Benzyl 2-acetyl-4-cyclobutyl-4-oxobutanoate |

Derivatization to Amides and Hydrazides

The ester group can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating. The reactivity of the amine plays a significant role in the reaction rate.

Similarly, reaction with hydrazine (B178648) (N₂H₄) or its derivatives leads to the formation of hydrazides. These derivatives are useful intermediates in the synthesis of various heterocyclic compounds. chimicatechnoacta.ru

| Reagent | Product |

| Ammonia (B1221849) (NH₃) | 2-Acetyl-4-cyclobutyl-4-oxobutanamide |

| Aniline (B41778) | N-Phenyl-2-acetyl-4-cyclobutyl-4-oxobutanamide |

| Hydrazine (N₂H₄) | 2-Acetyl-4-cyclobutyl-4-oxobutanehydrazide |

| Phenylhydrazine | N'-Phenyl-2-acetyl-4-cyclobutyl-4-oxobutanehydrazide |

Reactions Involving the 4-Cyclobutyl-4-oxobutanoate Moiety

The 4-cyclobutyl-4-oxobutanoate portion of the molecule contains a ketone, which is a site of significant reactivity. The strained four-membered ring also influences the outcomes of reactions at the adjacent carbonyl group and can itself participate in unique rearrangements.

Reactivity of the Cyclobutyl Ketone

The cyclobutyl ketone moiety in this compound undergoes typical carbonyl group reactions. However, the presence of the strained cyclobutane (B1203170) ring can lead to unique photochemical and rearrangement pathways.

One notable reaction is the Norrish-Yang cyclization, a photochemical process where the excited carbonyl group abstracts a γ-hydrogen atom, leading to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. google.comlibretexts.org This strategy has been developed for aryl cyclobutyl ketones and provides a pathway to synthesize valuable cis-1,3-difunctionalized cyclobutanes. google.comtennessee.edu

Furthermore, the ketone can participate in standard carbonyl chemistry. For example, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile. google.com Other significant transformations include rearrangements such as the Beckmann rearrangement (conversion to an amide) and the Baeyer-Villiger oxidation (conversion to an ester or lactone), where the regioselectivity of bond migration allows for selective cleavage of either the cyclobutyl-acyl or the adjacent C-C bond. google.com

Photodecomposition of cyclobutyl ketones, such as methyl cyclobutyl ketone, has also been studied. In the vapor phase, photolysis can proceed via a free radical mechanism, leading to the dissociation of the cyclobutyl radical into products like ethylene. wikipedia.orgacs.org

Ring Expansion and Contraction Reactions of the Cyclobutyl Ring

The inherent ring strain in the cyclobutyl group makes it a candidate for both ring expansion and contraction reactions, which can alleviate strain and lead to more stable five- or three-membered ring systems. google.com

Ring Expansion: A common method for expanding a cyclobutanone (B123998) ring is the Tiffeneau–Demjanov rearrangement. This reaction typically involves the formation of a cyanohydrin, followed by reduction and diazotization, leading to a ring-expanded cyclopentanone (B42830). A more direct approach involves the reaction of the cyclobutyl ketone with trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst like Scandium(III) triflate, which can yield the corresponding cyclopentanone after hydrolysis of the intermediate enol silane. nih.gov Applying this to this compound would be expected to yield a cyclopentanone derivative. The driving force for this expansion is the relief of both angle and torsional strain present in the four-membered ring. google.com

Ring Contraction: Ring contraction of a four-membered ring to a three-membered ring is less common but can be achieved through specific synthetic routes. The Wolff rearrangement of an α-diazoketone derived from the cyclobutanone is a primary method for achieving such a transformation, yielding a cyclopropyl (B3062369) derivative. researchgate.netnumberanalytics.comchemistrysteps.com Another strategy involves the oxidative ring contraction of a cyclobutene (B1205218) derivative, which can be formed from the cyclobutyl ketone, to produce a cyclopropylketone. google.com For instance, cyclobutanols derived from the ketone can undergo iodine-mediated oxidative ring contraction to yield aryl cyclopropyl ketones under mild conditions. lasalle.edu

Oxidative and Reductive Manipulations of the Ketone at C-4

The ketone at the C-4 position can be readily oxidized or reduced to access different functional groups and oxidation states.

Oxidative Manipulations: A significant oxidative reaction for cyclobutyl ketones is the Baeyer-Villiger oxidation. google.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (a cyclic ester). The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is common for this transformation. The regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. More aggressive oxidation of cyclic ketones, for instance with nitric acid or with oxygen in the presence of transition metal catalysts, can lead to the cleavage of the ring to form dicarboxylic acids. wordpress.com

Reductive Manipulations: The C-4 ketone can be selectively reduced to a secondary alcohol, yielding Ethyl 2-acetyl-4-cyclobutyl-4-hydroxybutanoate. This transformation can be accomplished using a variety of reducing agents.

| Reagent | Solvent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | Secondary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF (anhydrous) | Room Temperature, followed by acid workup | Secondary Alcohol |

| Hydrogen (H₂) with Metal Catalyst | Ethanol or Ethyl Acetate (B1210297) | Varies (pressure and temp.) | Secondary Alcohol |

This table presents typical conditions for ketone reduction.

Common reagents include sodium borohydride (NaBH₄), which is mild and selective for ketones and aldehydes, and the more reactive lithium aluminum hydride (LiAlH₄), which requires anhydrous conditions. youtube.com Catalytic hydrogenation using H₂ gas with catalysts like Nickel, Palladium, or Platinum is also an effective method.

Reactions at the Active Methylene Group (C-2) of this compound

The C-2 carbon is situated between two carbonyl groups (an acetyl group and an ester group), making the attached protons (the active methylene group) particularly acidic. This acidity allows for the easy formation of a resonance-stabilized enolate ion, which is a potent nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions. wikipedia.org

Alkylation Reactions

The active methylene group at C-2 is an ideal site for alkylation. The reaction proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution. researchgate.net

Deprotonation: A suitable base, such as sodium ethoxide, is used to remove one of the acidic protons from the C-2 position, generating a stable enolate anion.

Nucleophilic Attack: The resulting enolate anion acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction, forming a new carbon-carbon bond. researchgate.net

The general scheme is as follows: CH₃C(O)CH(R)CO₂C₂H₅ + NaOEt → [CH₃C(O)C⁻(R)CO₂C₂H₅]Na⁺ + EtOH [CH₃C(O)C⁻(R)CO₂C₂H₅]Na⁺ + R'X → CH₃C(O)C(R)(R')CO₂C₂H₅ + NaX

This process can be repeated to introduce a second alkyl group if a proton remains at the C-2 position.

| Alkylating Agent (R'-X) | Base | Expected Product at C-2 |

| Methyl Iodide (CH₃I) | Sodium Ethoxide (NaOEt) | Mono-methylated product |

| Ethyl Bromide (CH₃CH₂Br) | Sodium Ethoxide (NaOEt) | Mono-ethylated product |

| Benzyl Bromide (C₆H₅CH₂Br) | Sodium Ethoxide (NaOEt) | Mono-benzylated product |

This table illustrates potential alkylation reactions at the active methylene position.

Halogenation Reactions

The active methylene group can also be halogenated under either acidic or basic conditions. libretexts.org The reaction proceeds through an enol or enolate intermediate, which then attacks the halogen (Cl₂, Br₂, or I₂).

Under acidic conditions, the reaction typically results in mono-halogenation. The mechanism involves the acid-catalyzed formation of the enol tautomer, which is the nucleophile that attacks the halogen molecule. The introduction of an electron-withdrawing halogen atom deactivates the enol, making further halogenation less favorable.

In contrast, under basic conditions, halogenation can be difficult to stop at the mono-substituted stage. libretexts.org The base promotes the formation of the enolate. After the first halogenation, the remaining proton on the α-carbon becomes even more acidic due to the electron-withdrawing effect of the first halogen, leading to rapid subsequent halogenations. libretexts.org Therefore, to achieve mono-halogenation, acidic or neutral conditions are generally preferred. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often used as electrophilic halogen sources. acs.org Another method involves using a metal halide or ammonium (B1175870) halide in the presence of hydrogen peroxide. google.com

Mannich-type Reactions

The presence of an active methylene group at the α-position of the β-ketoester moiety in this compound makes it a suitable substrate for Mannich-type reactions. researchgate.netnih.gov This three-component condensation reaction typically involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton, such as a β-ketoester. researchgate.net The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enolate of the β-ketoester.

Recent advancements in this area have focused on the development of catalytic and enantioselective variants of the Mannich reaction. For instance, cinchona alkaloids have been employed as catalysts in the enantioselective Mannich reaction of β-keto esters with acyl aryl imines, yielding products in good yields and high enantioselectivities. nih.gov Furthermore, organocatalytic approaches using thiourea-based catalysts have been shown to be effective for the Mannich reaction between β-keto esters and N-Boc-protected imines, tolerating a range of aliphatic and aromatic substituents. lookchem.com

A key aspect of the Mannich reaction with β-ketoesters is the potential for regioselectivity. While the α-position is the most common site of reaction due to the higher acidity of the corresponding protons, reactions at the γ-position are also possible. nih.govacs.org The formation of the γ-adduct can be influenced by kinetic and thermodynamic factors, with dynamic kinetic processes playing a crucial role in determining the final product distribution. acs.org

Table 1: Examples of Catalytic Systems for Mannich-type Reactions of β-Ketoesters

| Catalyst System | Reactants | Key Features |

| Cinchona Alkaloids | β-keto esters, acyl aryl imines | High enantioselectivities (80-96% ee) |

| Thiourea-based Organocatalyst | β-keto esters, N-Boc-protected imines | Tolerates aliphatic and aromatic substituents |

| Bi(NO3)3 | Ketones, aromatic amines, aromatic aldehydes | High yields, simple starting materials |

Intramolecular Cyclization Reactions for Fused Ring Systems

The bifunctional nature of this compound provides opportunities for intramolecular cyclization reactions to form various fused ring systems. The relative positioning of the carbonyl groups allows for different modes of cyclization depending on the reaction conditions and the reagents employed.

One of the most well-established intramolecular cyclization reactions for diesters is the Dieckmann condensation, which yields cyclic β-keto esters. libretexts.org While the substrate is not a diester, analogous intramolecular condensations can be envisioned. For instance, under basic conditions, the enolate formed at the α-position of the β-ketoester could potentially attack the γ-keto group, leading to the formation of a five- or six-membered ring system, depending on the subsequent reaction pathway. The Dieckmann condensation mechanism involves the formation of an ester enolate, nucleophilic attack on the other ester carbonyl, and subsequent elimination of an alkoxide. libretexts.org

Furthermore, other types of intramolecular cyclizations are prevalent for related oxobutanoic acid derivatives. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form furanone derivatives. chimicatechnoacta.ruresearchgate.net Similarly, 2-amino-4-aryl-4-oxo-2-butenoic acids can be cyclized to form 3H-furan-2-ones. pleiades.online These examples highlight the propensity of 4-oxobutanoate (B1241810) structures to form heterocyclic systems.

Cross-Coupling Reactions and Functional Group Interconversions

Functional group interconversions of the keto and ester groups would significantly expand the synthetic utility of this molecule. The ketone functionalities can, in principle, be reduced to alcohols, converted to alkenes via Wittig-type reactions, or transformed into amines via reductive amination. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. A copper-catalyzed method for the conversion of ketones to esters through C(CO)–C(alkyl) bond cleavage has been reported, demonstrating an aerobic oxidation and oxygenation process. acs.org

Kinetic and Thermodynamic Studies of Reaction Pathways

The study of reaction kinetics and thermodynamics is essential for understanding and optimizing the outcomes of chemical transformations involving this compound. For instance, in the context of Mannich reactions, kinetic studies can elucidate the rate-determining step and the influence of catalysts on the reaction rate. One study on the Mannich reaction involving benzaldehyde, acetophenone, and aniline investigated the effect of a catalyst on the kinetic behavior to estimate the rate constant and activation parameters. researchgate.net

The regioselectivity of enolate formation in β-dicarbonyl compounds is a classic example of kinetic versus thermodynamic control. rsc.org Deprotonation at the more sterically accessible but less substituted α-carbon is often kinetically favored, while the more substituted enolate may be thermodynamically more stable. A theoretical study on β-functionalized cyclic ketones has shed light on the kinetic parameters influencing regioselectivity, highlighting the importance of non-covalent interactions. rsc.org Such studies are crucial for predicting and controlling the outcome of reactions where multiple enolates can be formed from this compound.

Investigation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

Spectroscopic techniques are invaluable for elucidating the mechanisms of reactions involving dicarbonyl compounds. usst.edu.cn NMR spectroscopy, for example, can be used for structural identification of intermediates and products, quantitative analysis of reaction mixtures, and kinetic analysis. usst.edu.cn UV-Vis spectroscopy can also be employed to monitor reaction progress, as demonstrated in a kinetic study of a Mannich reaction. researchgate.net

Isotopic labeling is a powerful tool for tracing the pathways of atoms during a chemical reaction and can provide definitive evidence for proposed mechanisms. ias.ac.innumberanalytics.comresearchgate.net For instance, in the hydrolysis of esters, labeling the water with ¹⁸O can determine whether the cleavage occurs at the acyl-oxygen or alkyl-oxygen bond. pearson.com Similarly, for reactions involving this compound, deuterium (B1214612) labeling could be used to study the mechanism of enolate formation and subsequent reactions. ¹⁸O labeling experiments have been used to demonstrate that in certain copper-catalyzed oxidations of ketones to esters, the oxygen atom from molecular oxygen is incorporated into the ester product. acs.org Such studies provide deep insights into the reaction intermediates and transition states.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Acetyl 4 Cyclobutyl 4 Oxobutanoate

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR)

Two-dimensional NMR spectroscopy provides powerful insights into molecular structure by resolving correlations between nuclei through chemical bonds or through space.

Conformational Analysis via NOESY and ROESY Data

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are premier 2D NMR techniques for determining the spatial proximity of protons within a molecule, which is crucial for conformational analysis. columbia.edulibretexts.org These methods detect the Nuclear Overhauser Effect (NOE), a phenomenon that occurs between protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. columbia.edu

For Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate, with a molecular weight of approximately 226 g/mol , a positive NOE is expected, making NOESY a suitable technique for analysis. columbia.edublogspot.com The key flexible bonds in the molecule—specifically the bonds connecting the cyclobutyl ring to the carbonyl group and the linkages along the butanoate chain—allow for multiple possible conformations. NOESY and ROESY experiments can differentiate between these conformations by identifying key spatial correlations. For instance, correlations between the protons on the cyclobutyl ring and the methylene (B1212753) protons at the C3 position of the butanoate chain would confirm a folded or compact conformation. Conversely, the absence of such correlations would suggest a more extended structure.

ROESY is a complementary technique that is particularly useful for medium-sized molecules where the NOE might be close to zero; however, for a small molecule like this, it primarily serves to confirm the correlations observed in the NOESY spectrum and can help distinguish between NOE and chemical exchange cross-peaks. columbia.edu

Hypothetical NOESY/ROESY Correlations for Conformational Assignment:

| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |

|---|---|---|---|

| Cyclobutyl-H | Butanoate-CH₂ (C3) | Strong | Proximity suggests a folded conformation where the chain is bent back towards the ring. |

| Acetyl-CH₃ | Butanoate-H (C2) | Medium | Indicates spatial closeness, defining the orientation around the C2-acetyl bond. |

| Ethyl-CH₂ | Butanoate-H (C2) | Medium | Confirms the relative orientation of the ethyl ester group. |

Dynamic NMR Studies of Tautomeric Exchange

This compound is a β-dicarbonyl compound, a class of molecules known to exhibit keto-enol tautomerism. thermofisher.commasterorganicchemistry.com The molecule exists as an equilibrium mixture of the diketo form and at least two possible enol forms. This dynamic equilibrium is often slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for each tautomer. thermofisher.combiopchem.education

Dynamic NMR (DNMR) is an essential technique for studying the kinetics of this tautomeric exchange. By acquiring spectra at various temperatures, the rate of interconversion can be determined. At low temperatures, the exchange is slow, and separate peaks for the keto and enol forms are sharp and well-resolved. As the temperature increases, the rate of exchange accelerates, causing the corresponding keto and enol peaks to broaden. At a specific temperature, known as the coalescence temperature (Tc), these distinct peaks merge into a single broad signal. By analyzing the line shapes of the peaks at different temperatures, key kinetic parameters such as the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) for the tautomeric exchange can be calculated. numberanalytics.com The equilibrium constant (Keq) can also be determined by integrating the signals corresponding to each tautomer at a temperature where the exchange is slow. thermofisher.comnumberanalytics.com

Hypothetical Temperature-Dependent ¹H NMR Data for Tautomeric Exchange:

| Temperature | Appearance of Methine H (C2) Signal | Exchange Rate |

|---|---|---|

| Low Temperature (e.g., 273 K) | Two sharp, distinct signals (one for keto, one for enol). | Slow |

| Intermediate Temperature | Signals broaden significantly. | Intermediate |

| Coalescence Temperature (Tc) | One single, very broad peak. | Fast (k ≈ Δν) |

Advanced Mass Spectrometry Techniques

Mass spectrometry is a cornerstone of molecular analysis, providing information on molecular weight and structure. Advanced techniques offer enhanced precision and detail.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. measurlabs.combioanalysis-zone.com This precision is possible because the exact mass of an atom is not an integer value (except for carbon-12, which is defined as 12.00000 Da). libretexts.orglibretexts.org This capability allows for the unambiguous determination of a molecule's elemental composition from its measured mass. bioanalysis-zone.comlibretexts.org

For this compound, the molecular formula is C₁₂H₁₈O₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass is calculated to be 226.11541 Da. An HRMS instrument can measure this value with an error of less than 5 parts per million (ppm), confirming the molecular formula and distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). thermofisher.comnih.gov

Comparison of Exact Masses for Isobaric Formulas with Nominal Mass 226:

| Molecular Formula | Theoretical Exact Mass (Da) | Difference from C₁₂H₁₈O₄ (mDa) |

|---|---|---|

| C₁₂H₁₈O₄ | 226.11541 | 0.00 |

| C₁₃H₂₂O₃ | 226.15690 | +41.49 |

| C₁₁H₁₄N₂O₃ | 226.09534 | -20.07 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, subjected to collision-induced dissociation (CID) to break them into smaller fragment ions (product ions), and then the m/z of these product ions are analyzed. nationalmaglab.org

The fragmentation of the protonated molecular ion [M+H]⁺ of this compound (m/z 227.1227) would be expected to follow pathways characteristic of ketones and esters. libretexts.org Key fragmentation events would likely include:

Loss of Ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters, resulting in a loss of 46 Da.

Loss of an Ethoxy Radical (•OC₂H₅): Cleavage of the ester C-O bond, leading to a loss of 45 Da.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups, which could lead to the loss of the acetyl group or cleavage of the butanoate chain. libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, potentially involving the transfer of a hydrogen atom from the cyclobutyl ring or the ethyl group.

Ring Cleavage: Fragmentation of the cyclobutyl ring itself, often leading to the loss of ethene (28 Da).

Elucidating these pathways provides a detailed fingerprint of the molecule's structure.

Plausible MS/MS Fragmentation of [C₁₂H₁₈O₄+H]⁺:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Pathway |

|---|---|---|---|

| 227.12 | 181.08 | 46.04 (C₂H₅OH) | Loss of ethanol from the ester group. |

| 227.12 | 184.12 | 43.00 (C₂H₃O•) | Loss of the acetyl radical. |

| 227.12 | 171.07 | 56.04 (C₄H₈) | Loss of cyclobutene (B1205218) via rearrangement. |

| 227.12 | 155.07 | 72.05 (C₄H₈O) | Cleavage at the C3-C4 bond with loss of cyclobutylketone. |

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. polyu.edu.hkfrontiersin.org This separation occurs as ions drift through a gas-filled tube under the influence of an electric field; compact ions travel faster than extended, bulkier ions of the same m/z. frontiersin.org The resulting drift time can be converted to a rotationally averaged collision cross-section (CCS), a physicochemical property that is characteristic of the ion's 3D structure. nih.govresearchgate.net

This technique is exceptionally well-suited for distinguishing between isomers, including the keto and enol tautomers of this compound. polyu.edu.hkwaters.com The keto form has a distinct three-dimensional shape compared to the more planar, hydrogen-bonded cyclic structure of the enol form. These differences in shape would result in different CCS values, allowing them to be separated by ion mobility even though they have identical mass. waters.com This capability provides an additional dimension of separation and characterization, confirming the presence of multiple tautomeric forms in the gas phase and enabling the study of their individual fragmentation patterns. waters.comazom.com The CCS value serves as a robust and repeatable identifier, much like retention time or m/z, aiding in confident compound identification. youtube.com

Hypothetical Collision Cross-Section (CCS) Values for Tautomers:

| Isomer | Proposed Structure | Expected Relative CCS (Ų) | Rationale |

|---|---|---|---|

| Keto Tautomer | Flexible, open-chain structure | Larger | The less constrained and more flexible structure presents a larger collisional area. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions within this compound. The spectral analysis of this compound is expected to reveal characteristic vibrational modes associated with its ester and ketone carbonyl groups, as well as the hydrocarbon framework.

In β-keto esters, the presence of keto-enol tautomerism significantly influences the vibrational spectra. The equilibrium between the keto and enol forms can be affected by factors such as solvent polarity and temperature. This phenomenon would manifest as distinct sets of vibrational bands corresponding to each tautomer.

Expected FT-IR and Raman Spectral Features:

Carbonyl (C=O) Stretching Vibrations: The FT-IR spectrum is anticipated to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) typically appears in the range of 1735-1750 cm⁻¹, while the ketone carbonyl stretch is expected around 1715-1725 cm⁻¹. acs.org The precise positions of these bands can be influenced by conjugation and intramolecular hydrogen bonding in the enol form. In the enolic tautomer, the ketone carbonyl band may shift to a lower frequency (1656-1660 cm⁻¹) due to conjugation with the C=C double bond, and an additional band for the C=C stretch would appear around 1618-1624 cm⁻¹. acs.org

C-O Stretching Vibrations: The ester functionality will also exhibit characteristic C-O stretching bands in the region of 1000-1300 cm⁻¹.

C-H Stretching and Bending Vibrations: Vibrations associated with the cyclobutyl ring and the ethyl and acetyl groups will be present. C-H stretching vibrations of the sp³ hybridized carbons are expected just below 3000 cm⁻¹.

Molecular Interactions: Intermolecular interactions, such as hydrogen bonding, could lead to broadening and shifts in the characteristic vibrational bands, particularly those of the carbonyl groups.

A comparative analysis of the FT-IR and Raman spectra would provide complementary information, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice-versa, aiding in a more complete structural assignment.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) (Keto form) | Expected Frequency Range (cm⁻¹) (Enol form) |

| Ester C=O | Stretching | 1735-1750 | 1734-1745 acs.org |

| Ketone C=O | Stretching | 1715-1725 | 1656-1660 acs.org |

| Enol C=C | Stretching | N/A | 1618-1624 acs.org |

| Ester C-O | Stretching | 1000-1300 | 1000-1300 |

| Alkane C-H | Stretching | < 3000 | < 3000 |

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of the compound can be grown. For this compound, obtaining a crystalline form is a critical prerequisite for such an analysis.

The ability of β-keto esters to crystallize can be influenced by their molecular structure. nih.gov Should a crystalline sample of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural information, including:

Molecular Conformation: The precise spatial orientation of the cyclobutyl ring relative to the keto-ester chain.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if the compound crystallizes as a single enantiomer or a racemate in a chiral space group.

Intermolecular Interactions: Identification of any hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the crystal packing.

The solid-state structure may reveal a preference for either the keto or enol tautomer, which can be influenced by the energetic favorability of the crystal lattice packing. It is also possible that the compound exists exclusively as one tautomer in the crystalline form.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC for stereoisomers)

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of any potential isomers.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. However, the analysis of β-keto esters by conventional reversed-phase (RP) HPLC can be challenging due to their keto-enol tautomerism, which often results in poor peak shapes and broad peaks. chromforum.org This is because the two tautomers may interconvert during the chromatographic separation, leading to a distorted peak.

To overcome this, several strategies can be employed:

Use of Mixed-Mode Columns: These columns offer multiple retention mechanisms and can provide better peak shapes for tautomerizing compounds. chromforum.org

Temperature Adjustment: Increasing the column temperature can accelerate the interconversion of tautomers, causing them to elute as a single, sharp peak. chromforum.org

pH Control of the Mobile Phase: Adjusting the pH of the mobile phase can favor one tautomeric form, leading to improved chromatography. chromforum.org

Gas Chromatography (GC) could also be utilized for purity analysis, provided the compound is thermally stable and sufficiently volatile.

Isomer Separation:

This compound possesses a stereocenter at the C2 position of the butanoate chain. Therefore, it can exist as a pair of enantiomers. Chiral HPLC is the method of choice for the separation and quantification of these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation.

Interactive Data Table: Chromatographic Methods

| Analytical Goal | Chromatographic Technique | Key Considerations |

| Purity Assessment | Reversed-Phase HPLC | Keto-enol tautomerism can cause poor peak shape. chromforum.org |

| Use of mixed-mode columns, elevated temperature, or pH control may be necessary. chromforum.org | ||

| Gas Chromatography (GC) | Compound must be thermally stable and volatile. | |

| Isomer Separation | Chiral HPLC | Separation of enantiomers. |

| Requires a suitable chiral stationary phase. |

Computational and Theoretical Investigations of Ethyl 2 Acetyl 4 Cyclobutyl 4 Oxobutanoate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and three-dimensional arrangement of atoms in a molecule. For Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate, these calculations provide a detailed picture of its fundamental quantum mechanical properties.

The analysis of bond orders and atomic charges offers a quantitative description of the bonding and electron distribution within the molecule. This information is vital for understanding the molecule's stability, reactivity, and intermolecular interactions.

| Bond | Predicted Bond Order |

| C=O (acetyl) | ~1.8-1.9 |

| C=O (ester) | ~1.8-1.9 |

| C=O (cyclobutyl) | ~1.8-1.9 |

| C-C (backbone) | ~1.0-1.2 |

| C-O (ester) | ~1.1-1.3 |

| Atom | Predicted Atomic Charge (e) |

| O (acetyl) | ~ -0.6 to -0.7 |

| O (ester carbonyl) | ~ -0.6 to -0.7 |

| O (ester ether) | ~ -0.4 to -0.5 |

| C (carbonyls) | ~ +0.5 to +0.7 |

| H (on ethyl) | ~ +0.1 to +0.2 |

Theoretical calculations can accurately predict various spectroscopic parameters, which are essential for the experimental characterization of the compound.

NMR Spectroscopy: Predictions of 1H and 13C chemical shifts are crucial for structural elucidation.

IR Spectroscopy: Calculated vibrational frequencies help in identifying the characteristic functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the molecule's chromophores.

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (ppm) | Protons adjacent to carbonyls: ~2.1-2.5 ppm |

| 13C NMR Chemical Shift (ppm) | Carbonyl carbons: ~170-210 ppm |

| IR Frequency (cm-1) | C=O stretching: ~1680-1750 cm-1 |

| UV-Vis λmax (nm) | n → π* transitions: ~270-300 nm |

Conformational Analysis and Energy Landscapes

This compound possesses significant conformational flexibility due to the presence of multiple single bonds. Conformational analysis is performed to identify the most stable three-dimensional structures (conformers) and to map the potential energy surface. This analysis reveals the relative energies of different conformers and the energy barriers for their interconversion, which is critical for understanding the molecule's dynamic behavior and how its shape influences its properties.

Molecular Dynamics Simulations for Solution-State Behavior

To understand how the molecule behaves in a real-world environment, molecular dynamics (MD) simulations are employed. These simulations model the motion of atoms over time, taking into account the solvent effects. For this compound, MD simulations can provide insights into its solvation, diffusion, and the dynamics of its conformational changes in various solvents. This is crucial for predicting its behavior in chemical reactions and biological systems.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in exploring the potential chemical reactions involving this compound. By mapping the reaction pathways, identifying transition states, and calculating activation energies, researchers can predict the feasibility and kinetics of different reactions.

For a potential reaction, such as the hydrolysis of the ester group or enolate formation, computational methods can predict the change in enthalpy (ΔH) and Gibbs free energy (ΔG). The calculation of the energy barrier (activation energy) for a reaction provides a quantitative measure of how fast the reaction is likely to proceed, guiding the design of synthetic routes and the understanding of its chemical stability.

Computational Elucidation of Stereochemical Outcomes

The stereochemistry of β-keto esters like this compound is of significant interest in synthetic chemistry, as the presence of multiple chiral centers can lead to various stereoisomers. Computational chemistry offers powerful tools to predict and understand the stereochemical outcomes of reactions involving such molecules.

Theoretical Models and Methods

Density Functional Theory (DFT) is a common method to investigate the stereoselectivity of organic reactions. By calculating the energies of transition states for the formation of different stereoisomers, chemists can predict which isomer is more likely to be formed. For a compound like this compound, computational studies would likely focus on reactions such as alkylation or reduction, where new stereocenters can be created.

For instance, in a hypothetical alkylation reaction at the α-carbon (the carbon between the two carbonyl groups), the approach of the alkylating agent can be from two different faces of the enolate intermediate, leading to two different diastereomers. Computational modeling can determine the transition state energies for both approaches. The diastereomer formed via the lower energy transition state would be the predicted major product.

Detailed Research Findings from Analogous Systems

Studies on similar β-dicarbonyl compounds have successfully used computational methods to explain observed stereoselectivities. For example, research on the alkylation of ethyl acetoacetate (B1235776) anion with different ethyl halides has employed DFT calculations to investigate the reaction pathways and activation energies. researchgate.net These studies reveal that both kinetic and thermodynamic factors can control the product distribution. researchgate.net

In the context of this compound, a key structural feature is the cyclobutyl group. The puckered nature of the cyclobutane (B1203170) ring can exert significant steric influence on the adjacent reaction center. nih.govnih.gov Computational models would need to accurately represent the conformational flexibility of the cyclobutyl ring and its effect on the stereochemical outcome of a reaction.

To illustrate the type of data generated from such a computational study, a hypothetical table of calculated transition state energies for a diastereoselective reaction is presented below.

| Diastereomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| (R,S) | -25.4 | 95 |

| (S,S) | -23.1 | 5 |

This table is illustrative and does not represent experimental data for this compound.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a compound like this compound, molecular docking could be used to explore its potential as a ligand for various protein targets, which is a crucial step in drug discovery.

Methodology and Potential Targets

The process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the protein target. The ligand is then placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Given its structure as a β-keto ester, potential protein targets for this compound could include enzymes where similar moieties act as substrates or inhibitors. For example, enzymes such as dehydrogenases/reductases that act on ketones and keto esters could be of interest. nih.gov

Simulated Ligand-Protein Interactions

A molecular docking study would reveal the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carbonyl oxygens of this compound could act as hydrogen bond acceptors, while the cyclobutyl and ethyl groups could engage in hydrophobic interactions.

Below is a hypothetical data table summarizing the results of a molecular docking study of this compound with a hypothetical enzyme.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase | -8.2 | Lys78, Asp184 | Hydrogen Bond |

| Leu25, Val33 | Hydrophobic | ||

| Hypothetical Hydrolase | -7.5 | Ser102, His234 | Hydrogen Bond |

| Phe156, Trp201 | Hydrophobic |

This table is illustrative and does not represent experimental data for this compound.

Such computational insights are invaluable for guiding the synthesis of more potent and selective analogs in medicinal chemistry. researchgate.net

Derivatization and Analog Synthesis from Ethyl 2 Acetyl 4 Cyclobutyl 4 Oxobutanoate

Synthesis of Novel β-Keto Esters with Varied Cyclobutyl Substitutions

The synthesis of novel β-keto esters from ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate can be envisioned through modifications of the cyclobutyl ring. While direct substitution on the existing cyclobutyl moiety can be challenging, a more practical approach involves the synthesis of the parent β-keto ester from variously substituted cyclobutyl precursors. The general synthetic route to β-keto esters often involves the Claisen condensation reaction between an ester and a ketone. nih.govut.ac.ir In this context, substituted cyclobutyl methyl ketones could be reacted with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide to yield a range of ethyl 2-(substituted-cyclobutylcarbonyl)-3-oxobutanoates.

Alternatively, acylation of a pre-formed enolate of a substituted cyclobutyl ketone with ethyl chloroformate represents another viable method for the synthesis of β-keto esters. nih.gov This approach allows for the introduction of a wide variety of substituents on the cyclobutyl ring, leading to a library of novel β-keto esters.

Table 1: Hypothetical Synthesis of Substituted β-Keto Esters

| Entry | Substituted Cyclobutyl Precursor | R Group | Product |

|---|---|---|---|

| 1 | 1-(4-methylcyclobutyl)ethan-1-one | -CH₃ | Ethyl 2-acetyl-4-(4-methylcyclobutyl)-4-oxobutanoate |

| 2 | 1-(4-chlorocyclobutyl)ethan-1-one | -Cl | Ethyl 2-acetyl-4-(4-chlorocyclobutyl)-4-oxobutanoate |

Preparation of Lactone and Lactam Derivatives

The β-keto ester functionality in this compound is a key precursor for the synthesis of lactones and lactams. Reduction of the ketone group within the β-keto ester moiety can lead to a β-hydroxy ester, which can then undergo intramolecular cyclization to form a lactone.

For the synthesis of lactams, the β-keto ester can be reacted with an amine or ammonia (B1221849) to form an enamine, which can then be reduced and cyclized. Alternatively, the ester can be converted to an amide, followed by reduction of the ketone and subsequent intramolecular cyclization.

Development of Ketone and Alcohol Derivatives

The parent compound can be readily converted into various ketone and alcohol derivatives. Selective reduction of the ester group, while preserving the two ketone functionalities, can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This would yield an α,γ-diketo aldehyde.

Conversely, selective reduction of the ketone groups can be accomplished using specific reducing agents. For instance, sodium borohydride (B1222165) could potentially reduce the acetyl ketone over the cyclobutyl ketone under carefully controlled conditions due to steric hindrance differences. A more robust method would involve protection of one ketone, reduction of the other, and subsequent deprotection. Complete reduction of all carbonyl groups to alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a diol.

Construction of Heterocyclic Scaffolds Utilizing this compound as a Precursor

The 1,3-dicarbonyl moiety of this compound is an excellent synthon for the construction of various heterocyclic systems. researchgate.net This is a common strategy in medicinal chemistry for the generation of compound libraries with diverse biological activities.

The reaction of β-keto esters with hydrazines is a well-established method for the synthesis of pyrazoles. nih.gov Similarly, reaction with ureas or thioureas can lead to pyrimidines or thioxopyrimidines. By using a difunctional reagent, it is possible to construct fused heterocyclic systems. For example, reaction with a substituted hydrazine (B178648) could be followed by a subsequent cyclization reaction involving one of the ketone groups to form a fused system.

The synthesis of oxazoles can be achieved through various synthetic routes starting from the β-keto ester. researchgate.netnih.gov One common method involves the reaction with an α-haloketone followed by cyclization with ammonia or a primary amine.

Pyrazoles are readily synthesized by the condensation of β-dicarbonyl compounds with hydrazine derivatives. nih.gov The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield a pyrazole (B372694) derivative, with the potential for different regioisomers depending on which carbonyl group preferentially reacts.

Table 2: Synthesis of Heterocyclic Derivatives

| Heterocycle | Reagent | Product Structure |

|---|---|---|

| Pyrazole | Hydrazine hydrate | 5-(cyclobutylcarbonyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester |

| Pyrimidine | Urea | 2-hydroxy-6-(cyclobutylcarbonyl)-4-methylpyrimidine-5-carboxylic acid ethyl ester |

Elaboration into Polycyclic Systems

The presence of multiple reactive sites in this compound allows for its elaboration into more complex polycyclic systems. Intramolecular aldol (B89426) condensation reactions could be induced under basic or acidic conditions, leading to the formation of a new ring. For instance, the enolate of the acetyl group could attack the cyclobutyl ketone, leading to a bicyclic system after dehydration.

Furthermore, the introduction of additional functional groups through derivatization of the initial compound can open up pathways for subsequent cyclization reactions. For example, a Heck reaction on an appropriately functionalized cyclobutyl ring could be followed by an intramolecular cyclization to construct a polycyclic scaffold.

Q & A

Q. What are the common synthetic routes for Ethyl 2-acetyl-4-cyclobutyl-4-oxobutanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves Claisen condensation or esterification of cyclobutane-containing precursors. For example, reacting 4-cyclobutyl-2-acetylbutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) can yield the ester. Optimization includes solvent selection (e.g., anhydrous THF or DCM), temperature control (60–80°C), and catalyst loading (1–5 mol%) to minimize side reactions like hydrolysis. Monitoring reaction progress via TLC or HPLC is critical. Adjusting stoichiometric ratios (e.g., 1.2:1 alcohol:acid) improves yield .

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Anhydrous THF | Prevents hydrolysis |

| Catalyst | H₂SO₄ (2 mol%) | Enhances esterification |

| Temperature | 70°C | Balances reaction rate and side reactions |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies cyclobutyl protons (δ 2.5–3.0 ppm, multiplet) and acetyl groups (δ 2.1–2.3 ppm, singlet). ¹³C NMR confirms carbonyl groups (δ 170–210 ppm) .

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 227.1284 for C₁₂H₁₈O₄) .

Cross-validation of data from multiple techniques ensures structural accuracy.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture. Conduct stability assays via periodic HPLC analysis to detect degradation products. Safety protocols include using PPE (gloves, goggles) and working in fume hoods due to potential irritancy .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Contradictions may arise from impurities or tautomerism. For example, enol-keto tautomerism in β-keto esters can split NMR signals. Strategies include:

- Purifying the compound via column chromatography (silica gel, hexane/EtOAc).

- Variable-temperature NMR to observe tautomeric shifts.

- Computational validation (DFT calculations) of expected spectral patterns .

Q. What computational methods are suitable for studying the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models reaction mechanisms (e.g., cyclobutyl ring strain effects on reactivity) and predicts spectroscopic properties .

- Molecular Docking : Screens potential bioactivity by simulating interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Software like AutoDock Vina or Schrödinger Suite is recommended .

- MD Simulations : Assesses stability in solvent environments (e.g., water/ethanol mixtures) .

Q. What strategies elucidate the reaction mechanism of this compound in novel synthetic pathways?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track bond formation/cleavage via NMR .

- Kinetic Studies : Measure rate constants under varying conditions (pH, temperature) to infer mechanistic steps.

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., using LC-MS) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in cyclobutyl ring strain measurements versus computational predictions?

- Methodological Answer : Cyclobutyl strain energy (~26 kcal/mol) can deviate due to substituent effects. Validate experimental data (e.g., X-ray crystallography for bond angles) against DFT-optimized geometries. Use software like Gaussian or ORCA for energy calculations, ensuring basis sets (e.g., B3LYP/6-31G*) match experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.